
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(k)fluoranthene, which is known for its presence in fossil fuels and as a byproduct of incomplete combustion processes. This compound has garnered attention due to its potential biological activities and its role in environmental pollution studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene can be achieved through the intermediacy of 1,12c-dihydrobenzo(k)fluoranthen-3(2if)-one. This ketone is converted to its phenylseleno derivative, which undergoes selenoxide elimination in basic hydrogen peroxide, forming benzo(k)fluoranthene-2,3-dione directly .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research has shown its potential role in biological systems, particularly in studying the metabolism of PAHs in living organisms.
Medicine: Its derivatives are investigated for their potential anti-cancer properties and other therapeutic applications.
Industry: The compound is used in environmental studies to understand the impact of PAHs on ecosystems and human health
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA and proteins, potentially causing mutations and other cellular damage. These interactions are crucial in understanding its role in carcinogenesis and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzo(j)fluoranthene: Another PAH with similar structural features but different biological activities.
Benzo(a)fluoranthene: Known for its carcinogenic properties and environmental presence.
Benzo(e)fluoranthene: Studied for its photophysical properties and environmental impact.
Uniqueness
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions.
Properties
CAS No. |
112575-92-5 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10,18,20-22H |
InChI Key |
OFEOEMYUJQKIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC(C(C5=CC=CC(=C54)C3=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


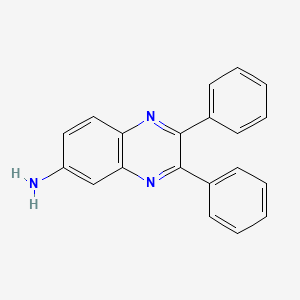
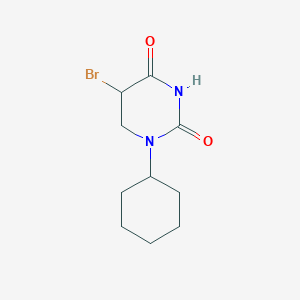
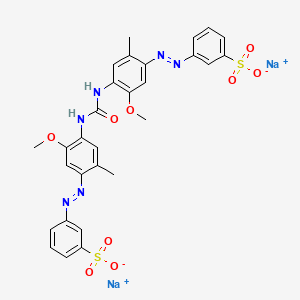
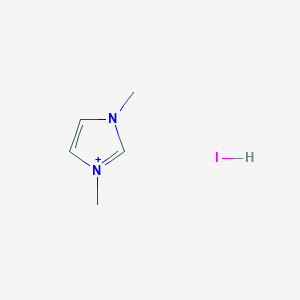
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)

![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
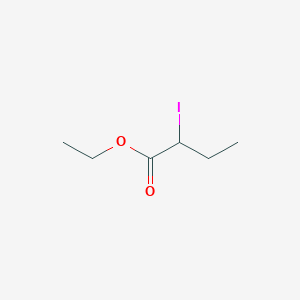
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)
![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
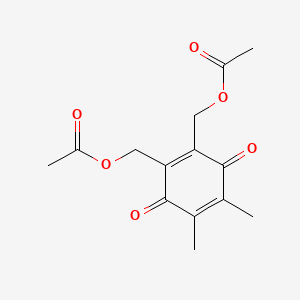
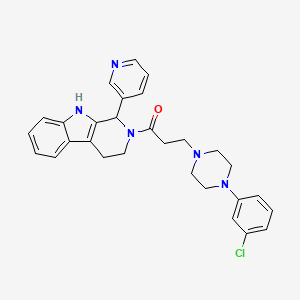
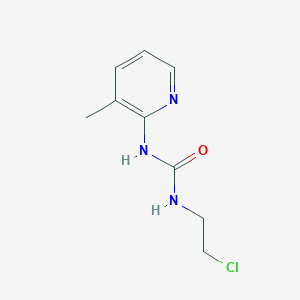
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
